molecular formula C10H10ClN5O2 B11794279 Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate

Cat. No.: B11794279
M. Wt: 267.67 g/mol
InChI Key: KUVSGINNUXQGEB-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrimidine ring, a triazole ring, and an ester functional group

Preparation Methods

The synthesis of Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors under controlled conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often involving azides and alkynes under copper-catalyzed conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The ester functional group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new pharmaceuticals, particularly as inhibitors of specific enzymes and receptors.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an inhibitor of enzymes by binding to their active sites and blocking substrate access. The compound’s triazole and pyrimidine rings play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxylate: This compound also contains a pyrimidine ring and an ester group but differs in the presence of a piperidine ring instead of a triazole ring.

    5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound is a GPR119 receptor agonist and has been studied for its potential use in treating type 2 diabetes.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H10ClN5O2

Molecular Weight

267.67 g/mol

IUPAC Name

ethyl 2-(5-chloropyrimidin-2-yl)-5-methyltriazole-4-carboxylate

InChI

InChI=1S/C10H10ClN5O2/c1-3-18-9(17)8-6(2)14-16(15-8)10-12-4-7(11)5-13-10/h4-5H,3H2,1-2H3

InChI Key

KUVSGINNUXQGEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(N=C1C)C2=NC=C(C=N2)Cl

Origin of Product

United States

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